![molecular formula C17H14ClNO B13763556 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL CAS No. 786642-24-8](/img/structure/B13763556.png)
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL is a chemical compound with the molecular formula C17H14ClNO . It is a specialty product often used in proteomics research . The compound features a naphthalene ring substituted with an amino group and a chloro-phenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL typically involves the reaction of 4-chloroaniline with naphthaldehyde under specific conditions . The reaction is often carried out in a solvent such as dichloromethane (CH2Cl2) and purified using column chromatography with a mixture of dichloromethane and isopropanol as the eluent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4’-Chloro-2-aminobiphenyl: Similar in structure but lacks the naphthalene ring.
2-Amino-4-chlorophenyl phenyl ether: Contains a phenyl ether group instead of a naphthalene ring.
2-Amino-4-chlorophenol: Features a hydroxyl group instead of a naphthalene ring.
Uniqueness
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL is unique due to its naphthalene ring, which provides additional stability and reactivity compared to similar compounds. This structural feature enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
786642-24-8 |
|---|---|
Fórmula molecular |
C17H14ClNO |
Peso molecular |
283.7 g/mol |
Nombre IUPAC |
2-[amino-(4-chlorophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14ClNO/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20/h1-10,16,20H,19H2 |
Clave InChI |
DPPFHFIUULAEQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


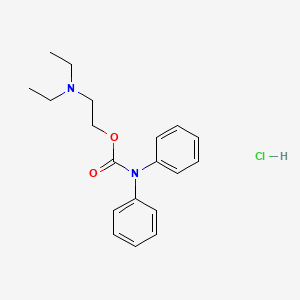
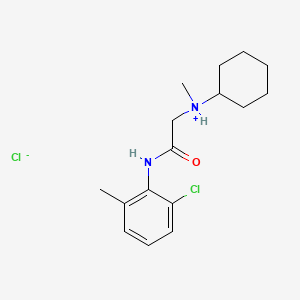
![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
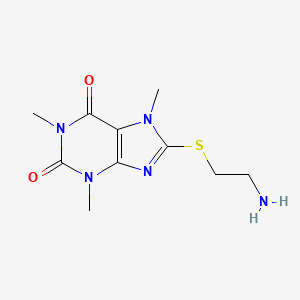
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
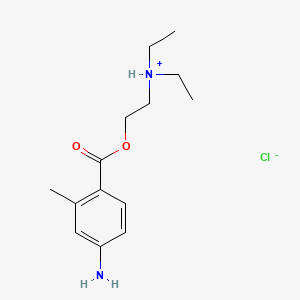
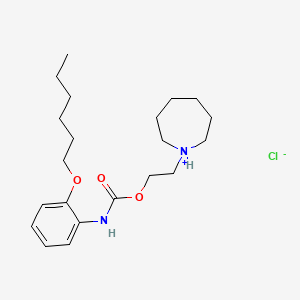
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
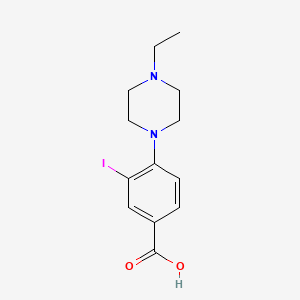
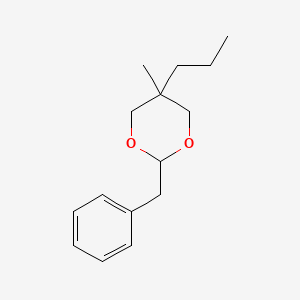
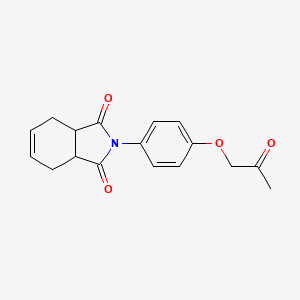
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)

